4-(3-Bromothiophen-2-yl)butanal
CAS No.:
Cat. No.: VC18228896
Molecular Formula: C8H9BrOS
Molecular Weight: 233.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrOS |
|---|---|
| Molecular Weight | 233.13 g/mol |
| IUPAC Name | 4-(3-bromothiophen-2-yl)butanal |
| Standard InChI | InChI=1S/C8H9BrOS/c9-7-4-6-11-8(7)3-1-2-5-10/h4-6H,1-3H2 |
| Standard InChI Key | AXKHCRSOAJWUDK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1Br)CCCC=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a thiophene ring substituted with a bromine atom at the 3-position and a butanal group at the 2-position. The planar thiophene ring facilitates π-π stacking interactions, while the bromine atom enhances electrophilic reactivity.
Table 1: Key Physicochemical Data
The aldehyde group renders the compound polar, while the bromothiophene moiety contributes to its lipophilicity (predicted LogP: 2.8) .
Synthesis and Reactivity
Claisen-Schmidt Condensation
A common route involves the condensation of 3-bromothiophene-2-carbaldehyde with butyraldehyde derivatives under basic conditions. For example, lithium hydroxide (LiOH) in ethanol promotes aldol addition, followed by dehydration to yield the α,β-unsaturated aldehyde intermediate .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable functionalization of the bromothiophene ring. For instance, reaction with arylboronic acids replaces the bromine atom with aryl groups, expanding access to derivatives for drug discovery .
Oxidation and Reduction
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Oxidation: The aldehyde group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ .
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Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, preserving the bromothiophene core.
Applications in Medicinal Chemistry
Anticancer Activity
Bromothiophene derivatives exhibit potent inhibition of oncogenic kinases. For example, analogs of 4-(3-bromothiophen-2-yl)butanal demonstrated IC₅₀ values <1 μM against FLT3-ITD mutants in acute myeloid leukemia (AML) cell lines . The bromine atom enhances target binding via halogen bonding with kinase active sites .
Enzyme Inhibition
The compound’s aldehyde group acts as an electrophilic warhead, covalently modifying cysteine residues in enzymes. In silico docking studies suggest potential inhibition of:
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Phosphatases: Protein tyrosine phosphatase 1B (PTP1B), a target for diabetes therapy .
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Proteases: SARS-CoV-2 main protease (Mᵖʳᵒ) via thiohemiacetal formation .
Comparative Analysis with Structural Analogs
Table 2: Key Comparisons with Bromothiophene Derivatives
Key observations:
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Bromine position: 3-substitution (target compound) improves kinase inhibition vs. 5-substitution .
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Aldehyde group: Critical for covalent enzyme targeting; replacement with alcohol abolishes activity .
Challenges and Future Directions
Synthetic Limitations
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Low yields: Cross-coupling reactions often suffer from competing side reactions (e.g., homocoupling) .
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Purification: Chromatographic separation is required due to byproduct formation during Claisen-Schmidt condensations .
Opportunities
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